REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([C:8]([CH2:10][CH3:11])=O)[CH3:7]>>[CH3:7][CH:6]=[C:8]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:10][CH3:11]
|
Name
|
|
Quantity
|
584 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
126.7 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)CC
|
Name
|
A4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a Soxhlet attachment
|
Type
|
CONCENTRATION
|
Details
|
bath temperature, and subsequently concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
DISTILLATION
|
Details
|
is distilled in a water-jet vacuum
|
Reaction Time |
170 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=C(CC)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |